Cas no 6917-08-4 (N-(4-Methylphenyl)-4-nitrobenzamide)

N-(4-Methylphenyl)-4-nitrobenzamide is a synthetic organic compound characterized by its benzamide core bearing a nitro substituent at the para position and an N-arylethyl group derived from 4-methylphenyl. This specific substitution pattern contributes to its chemical reactivity and potential biological activity. Its structure positions the electron-withdrawing nitro group adjacent to the carbonyl of the amide functional group within the benzene ring system. This arrangement can influence pharmacokinetic properties (e.g., metabolic stability) and potentially modulate interactions with biological targets through hydrogen bonding or other non-covalent interactions. Consequently, this compound may serve as a valuable synthetic intermediate for constructing more complex molecules or as a probe in medicinal chemistry research exploring structure-activity relationships involving benzamides and nitro-containing scaffolds.
N-(4-Methylphenyl)-4-nitrobenzamide structure
6917-08-4 structure
Product Name:N-(4-Methylphenyl)-4-nitrobenzamide
CAS No:6917-08-4
MF:C14H12N2O3
MW:256.256683349609
MDL:MFCD00437220
CID:392103
PubChem ID:591812
Update Time:2025-06-16

N-(4-Methylphenyl)-4-nitrobenzamide Chemical and Physical Properties

Names and Identifiers

    • Benzamide, N-(4-methylphenyl)-4-nitro-
    • 4-nitro-N-(4-methylphenyl)benzamide
    • SCHEMBL8713449
    • Oprea1_097618
    • LS-06303
    • N-(4-Methylphenyl)-4-nitrobenzamide
    • Benzamide, 4-nitro-N-(4-methylphenyl)-
    • Cambridge id 5117663
    • AKOS000266090
    • 4-Nitro-N-(p-tolyl)benzamide
    • Oprea1_376667
    • MFCD00437220
    • SR-01000414941
    • N-(4-Methylphenyl)-4-nitrobenzamide #
    • SR-01000414941-1
    • DTXSID00343727
    • CS-0319565
    • EU-0069677
    • 6917-08-4
    • F97292
    • MDL: MFCD00437220
    • Inchi: 1S/C14H12N2O3/c1-10-2-6-12(7-3-10)15-14(17)11-4-8-13(9-5-11)16(18)19/h2-9H,1H3,(H,15,17)
    • InChI Key: DGGPXDZCZMNNJB-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC(=CC=1)[N+](=O)[O-])NC1C=CC(C)=CC=1

Computed Properties

  • Exact Mass: 256.08486
  • Monoisotopic Mass: 256.08479225g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 324
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 74.9Ų

Experimental Properties

  • PSA: 72.24

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Additional information on N-(4-Methylphenyl)-4-nitrobenzamide

N-(4-Methylphenyl)-4-nitrobenzamide: A Comprehensive Overview

N-(4-Methylphenyl)-4-nitrobenzamide (CAS No. 6917-08-4) is a versatile compound with significant applications in various fields, including pharmaceuticals, materials science, and chemical research. This comprehensive overview delves into the chemical structure, physical properties, synthesis methods, and potential applications of this compound, highlighting the latest research findings and developments.

Chemical Structure and Properties

N-(4-Methylphenyl)-4-nitrobenzamide is an organic compound characterized by its unique molecular structure. The molecule consists of a benzamide moiety attached to a 4-nitrobenzene ring, with a 4-methylphenyl group as the substituent. The presence of the nitro group imparts significant electronic and steric effects, influencing the compound's reactivity and physical properties. The molecular formula of N-(4-Methylphenyl)-4-nitrobenzamide is C13H12N2O3, with a molecular weight of approximately 248.25 g/mol.

The compound exhibits excellent thermal stability and solubility in common organic solvents such as dichloromethane, acetone, and dimethylformamide (DMF). These properties make it suitable for various synthetic transformations and analytical techniques. Additionally, N-(4-Methylphenyl)-4-nitrobenzamide has a melting point ranging from 165 to 167°C, which is crucial for its handling and storage in laboratory settings.

Synthesis Methods

The synthesis of N-(4-Methylphenyl)-4-nitrobenzamide can be achieved through several well-established methods. One common approach involves the reaction of 4-nitrobenzoyl chloride with 4-methylaniline in the presence of a base such as triethylamine or pyridine. This reaction proceeds via an acylation mechanism, forming the desired product with high yield and purity.

An alternative method involves the coupling of 4-nitrobenzoic acid with 4-methylaniline using a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This method is particularly useful for large-scale synthesis due to its mild reaction conditions and ease of purification.

Applications in Pharmaceuticals and Materials Science

N-(4-Methylphenyl)-4-nitrobenzamide has garnered significant attention in the pharmaceutical industry due to its potential as an intermediate in drug synthesis. Recent studies have explored its use in the development of novel anti-inflammatory agents and anticancer drugs. For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives of N-(4-Methylphenyl)-4-nitrobenzamide exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

In materials science, N-(4-Methylphenyl)-4-nitrobenzamide has been investigated for its use in the fabrication of functional polymers and coatings. Its unique electronic properties make it an attractive candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic devices. Research published in Advanced Materials highlighted the use of N-(4-Methylphenyl)-4-nitrobenzamide-based polymers as efficient electron transport materials in OLEDs.

Analytical Techniques and Characterization

The characterization of N-(4-Methylphenyl)-4-nitrobenzamide is essential for ensuring its purity and quality in various applications. Common analytical techniques used for this purpose include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), infrared (IR) spectroscopy, and high-performance liquid chromatography (HPLC).

NMR spectroscopy provides detailed information about the molecular structure, including the positions of functional groups and hydrogen atoms. MS is useful for determining the molecular weight and confirming the identity of the compound. IR spectroscopy helps identify specific functional groups by their characteristic absorption bands. HPLC is employed to assess the purity and separation efficiency of the compound from impurities.

Safety Considerations and Handling Guidelines

While N-(4-Methylphenyl)-4-nitrobenzamide is generally considered safe when handled properly, it is important to follow standard laboratory safety protocols to minimize risks. The compound should be stored in a cool, dry place away from direct sunlight and incompatible materials. Personal protective equipment (PPE), including gloves, goggles, and lab coats, should be worn during handling to prevent skin contact and inhalation.

In case of accidental exposure, appropriate first aid measures should be taken immediately. For example, if skin contact occurs, wash the affected area with plenty of water for at least 15 minutes. If inhalation occurs, move to fresh air immediately and seek medical attention if symptoms persist.

Conclusion

N-(4-Methylphenyl)-4-nitrobenzamide (CAS No. 6917-08-4) is a versatile compound with a wide range of applications in pharmaceuticals, materials science, and chemical research. Its unique chemical structure and properties make it an attractive candidate for various synthetic transformations and functional materials. Ongoing research continues to uncover new potential uses for this compound, further solidifying its importance in multiple scientific disciplines.

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